molecular formula C16H13BrN2O2 B12136859 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide

5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B12136859
M. Wt: 345.19 g/mol
InChI Key: GMKNQMHRAVQFKY-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a methyl group, a pyridine ring, and a benzofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes under acidic or basic conditions.

    Methylation: The methyl group at the 3-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Amidation: The carboxamide group is formed by reacting the carboxylic acid derivative of the benzofuran with pyridin-3-ylmethylamine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Products may include 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid.

    Reduction: Products may include 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-amine.

    Substitution: Products depend on the nucleophile used, such as 5-azido-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-methyl-1-benzofuran-2-carboxamide: Lacks the pyridin-3-ylmethyl group.

    3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide: Lacks the bromine atom.

    5-bromo-1-benzofuran-2-carboxamide: Lacks both the methyl and pyridin-3-ylmethyl groups.

Uniqueness

The presence of both the bromine atom and the pyridin-3-ylmethyl group in 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H13BrN2O2/c1-10-13-7-12(17)4-5-14(13)21-15(10)16(20)19-9-11-3-2-6-18-8-11/h2-8H,9H2,1H3,(H,19,20)

InChI Key

GMKNQMHRAVQFKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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